Pyrimido[4,5-E][1,4]oxazepine
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Overview
Description
Pyrimido[4,5-E][1,4]oxazepine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system that includes both nitrogen and oxygen atoms, making it a versatile scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-E][1,4]oxazepine can be synthesized through several methods. One common approach involves the condensation of pyrimidine derivatives with aldehydes and amines under microwave-assisted conditions. This method is advantageous due to its efficiency and high yield . Another method involves the use of switchable solvents to control the regioselectivity of the reaction, allowing for the synthesis of different derivatives from the same starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its rapid reaction times and high efficiency. The use of automated reactors and continuous flow systems further enhances the scalability of this process .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-E][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Pyrimido[4,5-E][1,4]oxazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrimido[4,5-E][1,4]oxazepine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to various biological effects. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to block the proliferation of cancer cells .
Comparison with Similar Compounds
Pyrimido[4,5-E][1,4]oxazepine can be compared with other similar compounds, such as:
Pyrimido[4,5-B][1,4]benzoxazepine: Similar in structure but differs in the position of the nitrogen and oxygen atoms.
Pyrido[2,3-B][1,4]benzoxazepine: Another related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
26223-15-4 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrimido[4,5-e][1,4]oxazepine |
InChI |
InChI=1S/C7H5N3O/c1-2-11-4-6-3-8-5-10-7(6)9-1/h1-5H |
InChI Key |
UPIRAMLPAZOTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C2C=NC=NC2=N1 |
Origin of Product |
United States |
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